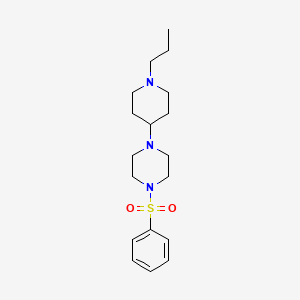

1-(PHENYLSULFONYL)-4-(1-PROPYL-4-PIPERIDYL)PIPERAZINE

Description

1-(Phenylsulfonyl)-4-(1-propyl-4-piperidyl)piperazine is a piperazine derivative featuring a phenylsulfonyl group at position 1 and a 1-propyl-substituted piperidine ring at position 3. Piperazine-based compounds are widely studied for their pharmacological versatility, including applications in antipsychotics, antimicrobials, and anticancer agents. The sulfonyl group enhances metabolic stability and binding affinity to biological targets, while the propyl-piperidine moiety may influence lipophilicity and receptor interactions .

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-(1-propylpiperidin-4-yl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O2S/c1-2-10-19-11-8-17(9-12-19)20-13-15-21(16-14-20)24(22,23)18-6-4-3-5-7-18/h3-7,17H,2,8-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXOLOAXEDKKXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC(CC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Phenylsulfonyl)-4-(1-propyl-4-piperidyl)piperazine is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, efficacy, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C₁₅H₁₉N₃O₂S

- IUPAC Name : this compound

Research indicates that compounds with a phenylsulfonyl group often interact with various biological targets, including receptors and enzymes. The specific mechanism for this compound involves inhibition of certain protein interactions, particularly those associated with SMYD proteins (SMYD2 and SMYD3), which are implicated in cancer progression and other proliferative disorders .

Anticancer Properties

Studies have shown that this compound exhibits anticancer activity through the inhibition of SMYD proteins. Inhibition of these proteins can lead to decreased cancer cell proliferation .

Neuropharmacological Effects

The compound has also been evaluated for its effects on neurotransmitter receptors. It shows promising activity as a modulator of serotonin receptors (5-HT6 and 5-HT7), which are critical in managing behavioral disturbances associated with dementia .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the piperidine and piperazine rings significantly impact the biological activity of related compounds. For instance, variations in the substituents on the phenyl ring can enhance receptor affinity and selectivity. Compounds that maintain a balanced interaction profile across multiple targets tend to exhibit better therapeutic potential .

Efficacy Data

Table 1 summarizes the biological activity data from various studies:

| Compound | Target Receptor | Affinity (pKi) | Biological Activity |

|---|---|---|---|

| 1 | 5-HT6 | 7.5 | Modulates behavior |

| 2 | SMYD2 | 8.0 | Anticancer |

| 3 | D2 receptor | 7.8 | Antipsychotic effect |

Case Studies

Case Study 1 : A study evaluating the compound's effect on cancer cell lines demonstrated a significant reduction in cell viability at concentrations above 10 µM, correlating with increased inhibition of SMYD2 activity.

Case Study 2 : In a behavioral study involving rodent models, administration of the compound led to improved cognitive function as measured by maze tests, indicating its potential as a treatment for cognitive decline in dementia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Sulfonyl Moieties

(a) 1-(Phenylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine (Compound 3b)

- Structure : Shares the phenylsulfonyl group at position 1 but substitutes position 4 with a 2,3,4-trimethoxybenzyl group.

- Synthesis : Prepared via nucleophilic substitution of trimetazidine derivatives with sulfonyl chlorides, highlighting efficient synthetic routes for sulfonamide-piperazine hybrids .

(b) 1-((4-Isopropoxyphenyl)Sulfonyl)-4-Phenylpiperazine

- Structure : Position 1 has a 4-isopropoxyphenylsulfonyl group, while position 4 is substituted with a phenyl group.

- Molecular Weight : 360.47 g/mol.

- Key Difference : The absence of a piperidine ring in the substituent reduces conformational rigidity compared to the target compound .

(c) 1-(2-Naphthylsulfonyl)-4-(3-Phenylprop-2-enyl)Piperazine

- Structure : Position 1 features a naphthylsulfonyl group, and position 4 has a cinnamyl (3-phenylpropenyl) group.

- Molecular Weight : 392.51 g/mol.

- Activity : Cinnamyl derivatives of piperazine are explored for antibacterial and anticancer properties, though specific data for this compound are unavailable .

Piperazine Derivatives with Non-Sulfonyl Substituents

(a) HBK Series (HBK14–HBK19)

- Structure: Position 1 substituted with phenoxyethoxyethyl or phenoxypropyl groups; position 4 has a 2-methoxyphenyl group.

- Key Difference: Bulkier ether-based substituents may reduce membrane permeability compared to sulfonyl groups.

(b) 1-(4-Aminophenyl)-4-(4-Methoxyphenyl)Piperazine

Cytotoxic Piperazine Derivatives

(a) 1-(4-Substitutedbenzoyl)-4-(4-Chlorobenzhydryl)Piperazine Derivatives (5a–g)

Data Table: Key Structural and Functional Comparisons

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the piperazine-piperidine core in 1-(phenylsulfonyl)-4-(1-propyl-4-piperidyl)piperazine?

- Methodology :

- The piperazine-piperidine scaffold can be synthesized via nucleophilic substitution or reductive amination. For example, ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate (a precursor) is synthesized by reacting benzenesulfonyl chloride with ethyl isonipecotate under basic conditions (e.g., triethylamine in dichloromethane) .

- Propyl substitution at the piperidine nitrogen may involve alkylation using 1-bromopropane in the presence of a base like K₂CO₃.

- Key Challenges :

- Steric hindrance at the piperidine nitrogen may require optimized reaction times (e.g., 12–24 hours) and elevated temperatures (60–80°C).

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : The phenylsulfonyl group exhibits deshielded aromatic protons (δ 7.5–8.0 ppm) and a sulfonyl carbon at ~125–130 ppm. Piperazine and piperidine protons appear as multiplet signals between δ 2.5–3.5 ppm .

- IR : Strong sulfonyl S=O stretches at ~1150–1350 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular weight (C₁₈H₂₇N₃O₂S: ~349.5 g/mol).

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodology :

- Solubility screening in polar (DMSO, methanol) and nonpolar (dichloromethane) solvents via gravimetric analysis.

- Stability studies via HPLC monitoring under varying pH (3–10) and temperatures (4–40°C) for 7–14 days .

Advanced Research Questions

Q. How can synthetic byproducts (e.g., over-reduced species) be minimized during the preparation of intermediates?

- Methodology :

- Use selective reducing agents (e.g., DIBAL-H in toluene instead of LiAlH₄ in THF) to avoid over-reduction of ketones or esters .

- Monitor reaction progress via TLC or in situ FTIR to terminate reactions at optimal conversion points.

Q. What strategies resolve stereochemical challenges in forming the 1-propyl-4-piperidyl moiety?

- Methodology :

- Chiral resolution using enantioselective catalysts (e.g., BINOL-derived ligands) or chiral HPLC post-synthesis.

- Computational modeling (DFT) to predict energetically favorable conformations and guide synthetic routes .

Q. How can in vitro biological activity be systematically evaluated for this compound?

- Methodology :

- Target Screening : High-throughput assays (e.g., kinase panels, GPCR binding assays) to identify potential targets.

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- SAR Studies : Synthesize analogs (e.g., varying alkyl chain length or sulfonyl substituents) to correlate structure with activity .

Q. What analytical approaches reconcile contradictory data in reaction yields reported across literature?

- Methodology :

- Reproducibility Testing : Replicate protocols from conflicting studies (e.g., Janssen vs. Taber methods) while controlling variables like solvent purity and moisture .

- DOE (Design of Experiments) : Apply factorial design to identify critical factors (e.g., temperature, catalyst loading) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.